Zifrosilone

概述

准备方法

齐弗西隆的合成涉及使用三氟乙酸酐通过傅-克酰化反应将苯基三甲基硅烷转化为1-(3-三甲基硅基苯基)-2,2,2-三氟乙酮 . 该方法效率高,能够大量生产齐弗西隆,使其适合工业应用。

化学反应分析

齐弗西隆经历多种类型的化学反应,包括:

氧化: 在特定条件下,齐弗西隆可以被氧化形成各种氧化产物。

还原: 它可以被还原形成不同的还原衍生物。

取代: 齐弗西隆可以发生取代反应,特别是涉及其三氟甲基。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

Chemistry

Zifrosilone serves as a model compound for studying acetylcholinesterase inhibition. Its synthesis involves the Friedel–Crafts acylation of phenyltrimethylsilane with trifluoroacetic anhydride, leading to various oxidation and substitution reactions that are critical for developing new inhibitors.

Biology

In biological research, this compound is utilized to investigate the role of acetylcholinesterase in various biological systems. Studies have shown that it can help elucidate the enzyme's function in neurotransmission and its implications in neurodegenerative diseases.

Medicine

The primary medical application of this compound is in the treatment of Alzheimer’s disease. Clinical trials have demonstrated its effectiveness in increasing acetylcholine levels, which may improve cognitive function in patients suffering from this condition .

- Clinical Trials : this compound has undergone several phases of clinical trials, with results indicating a dose-dependent pharmacokinetic profile and selective inhibition of red blood cell acetylcholinesterase .

Industry

This compound's synthesis and reaction pathways are studied to enhance industrial processes for producing acetylcholinesterase inhibitors. This research is crucial for developing more efficient methods for synthesizing drugs targeting neurodegenerative diseases.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for AChE inhibition studies | Effective synthesis via Friedel–Crafts acylation |

| Biology | Investigates AChE role in neurotransmission | Enhances understanding of cholinergic function |

| Medicine | Treatment for Alzheimer’s disease | Increases acetylcholine levels; improves cognition |

| Industry | Development of AChE inhibitors | Focus on efficient synthesis methods |

Case Study 1: Clinical Efficacy in Alzheimer’s Disease

A double-blind clinical trial assessed the pharmacodynamics of this compound in 54 healthy subjects aged 18-45. Results indicated a significant increase in plasma concentration correlating with AChE inhibition. Maximum inhibition reached 62.1% at a dosage of 300 mg, showcasing its potential as a therapeutic agent for cognitive enhancement in Alzheimer’s patients .

Case Study 2: Mechanistic Insights into AChE Inhibition

Research utilizing molecular docking techniques revealed that this compound binds effectively to the active site of AChE, preventing substrate access and facilitating prolonged neurotransmitter availability. This mechanism was confirmed through biochemical assays demonstrating dose-dependent inhibition patterns .

作用机制

齐弗西隆通过抑制乙酰胆碱酯酶来发挥其作用。这种抑制阻止了乙酰胆碱的分解,导致突触间隙中该神经递质的水平升高。 乙酰胆碱水平的升高增强了胆碱能传递,这对阿尔茨海默病等胆碱能缺陷的疾病有益 .

相似化合物的比较

齐弗西隆由于其独特的结构和可逆抑制机制,在乙酰胆碱酯酶抑制剂中是独一无二的。类似的化合物包括:

多奈哌齐: 另一种用于治疗阿尔茨海默病的乙酰胆碱酯酶抑制剂。

利伐斯替胺: 一种具有不同作用机制的氨基甲酸酯类抑制剂。

加兰他敏: 一种生物碱,也抑制乙酰胆碱酯酶,但具有额外的烟碱受体调节特性。

生物活性

Zifrosilone, a compound initially developed as an acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease, has garnered attention for its pharmacological properties and biological activity. This article delves into its mechanisms, pharmacokinetics, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound functions primarily as a selective inhibitor of AChE, an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in neurodegenerative conditions like Alzheimer's disease, where cholinergic signaling is impaired.

Inhibition Profile

- AChE Inhibition : this compound exhibits a dose-dependent inhibition of AChE. Studies indicate that at a dosage of 300 mg, it achieves an inhibition rate of approximately 62.1% in red blood cell AChE activity .

- Selectivity : While this compound significantly inhibits AChE, it has minimal effects on butyrylcholinesterase (BuChE), with less than 20% inhibition observed at higher doses .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism:

| Parameter | Value |

|---|---|

| Bioavailability (s.c.) | 34% |

| Bioavailability (p.o.) | 4% |

| Terminal elimination half-life | 24 hours |

| Total body plasma clearance | ~70 ml/min/kg |

| Apparent volume of distribution | 150 l/kg |

This compound demonstrates extensive metabolism post-administration, with plasma concentrations of total radioactivity being significantly higher than those of the parent drug . This indicates a robust metabolic pathway that may influence its therapeutic efficacy.

Case Studies and Clinical Findings

Despite early promise in clinical settings, human trials for this compound were discontinued in the mid-1990s due to concerns regarding efficacy and safety. However, several studies have provided valuable data on its biological activity:

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2). Specifically, it was found to maintain cell viability in SH-SY5Y cells exposed to H2O2 .

- Pharmacodynamic Studies : A double-blind study involving healthy male volunteers assessed the pharmacodynamics of this compound across various dosages. The study reported a greater-than-proportionate increase in plasma concentration relative to dosage, highlighting its potential for effective dosage management .

- Comparative Efficacy : In comparative studies with other AChE inhibitors, this compound exhibited prolonged pharmacological effects due to its unique binding characteristics with the enzyme, suggesting potential advantages over existing treatments .

属性

IUPAC Name |

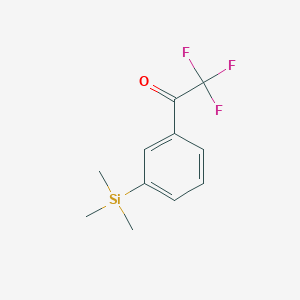

2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPOASFZXBWUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157445 | |

| Record name | Zifrosilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132236-18-1 | |

| Record name | Zifrosilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132236-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zifrosilone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132236181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zifrosilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIFROSILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6275788O83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。